molecular formula C7H8ClNO2S B13317182 (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid

(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid

Cat. No.: B13317182
M. Wt: 205.66 g/mol
InChI Key: QXHBLAKHGCILJZ-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid is a chiral amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position. Its molecular formula is C₇H₇ClNO₂S, with a molecular weight of 217.66 g/mol. The (3S) stereochemistry at the α-carbon and the chlorothiophene moiety distinguishes it from related compounds, making it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis. Its structural uniqueness may enhance binding affinity in biological systems due to the electron-withdrawing chlorine and the aromatic thiophene ring, which modulates electronic and steric properties .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

QXHBLAKHGCILJZ-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=C1Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Rings

Thiophene vs. Phenyl Derivatives
  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (C₇H₉NO₂S): Lacks the chlorine substituent on the thiophene ring.
  • (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (C₉H₇Cl₂NO₂): Features a dichlorinated phenyl ring instead of thiophene. The phenyl ring provides stronger π-π interactions but reduced sulfur-mediated reactivity compared to thiophene .
Furan Derivatives
  • (3S)-3-Amino-3-(furan-2-yl)propanoic acid: The furan ring’s oxygen atom introduces polarity and hydrogen-bonding capacity, differing from thiophene’s sulfur-based electronic properties. Market analyses suggest furan derivatives are prioritized for cost-effective synthesis but may exhibit lower metabolic stability .

Substituent Variations on Aromatic Rings

Halogenated Derivatives
  • The hydrochloride salt form improves solubility in aqueous media .
  • (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (C₉H₁₀FNO₃): Introduces a hydroxyl group, increasing hydrogen-bonding capacity and acidity (pKa ~2.5–3.0). The fluorine atom’s small size minimizes steric hindrance .
Nitro and Cyano Derivatives
  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (C₉H₁₀N₂O₄): The nitro group strongly withdraws electrons, lowering the pKa of the amino group (predicted pKa ~8.5 vs. ~9.2 for the chlorothiophene analog). This enhances reactivity in nucleophilic substitutions .
  • (2S)-2-Amino-3-(3-cyanophenyl)propanoic acid (C₁₀H₁₀N₂O₂): The cyano group’s linear geometry and electron-withdrawing nature improve binding to metalloenzymes but may reduce solubility .

Stereochemical and Functional Group Modifications

  • (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid: The additional hydroxyl group introduces a second chiral center, complicating synthesis but enabling chelation of metal ions in catalytic applications. Reported enantiomeric purity exceeds 95% via SFC analysis .
  • (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(3-nitrophenyl)propanoic acid (C₁₈H₁₄N₂O₆): Incorporates a dioxoisoindoline group, enhancing rigidity and protease resistance. Yielded 62% in synthesis with 5:95 enantiomeric ratio .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid C₇H₇ClNO₂S 217.66 3-chlorothiophene Pharmaceutical intermediates, enzyme inhibitors
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid C₉H₇Cl₂NO₂ 248.07 3,4-dichlorophenyl Medicinal chemistry, synthetic biology
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 3-nitrophenyl Peptide synthesis, kinase inhibitors
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid C₉H₁₀FNO₃ 199.18 3-fluorophenyl, hydroxyl Chelation therapy, asymmetric catalysis

Biological Activity

(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid, also known by its CAS number 51896-27-6, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. The compound features a propanoic acid backbone with an amino group at the third carbon and a chlorothiophene moiety, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8ClNO2_2S
  • Molecular Weight : 205.66 g/mol
  • IUPAC Name : this compound

The presence of the thiophene ring and the amino acid structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound can interact with proteins and enzymes through several mechanisms:

  • Hydrogen Bonding : The amino and carboxylic acid groups facilitate hydrogen bonding with biological macromolecules.
  • Ionic Interactions : The charged groups can engage in ionic interactions with oppositely charged residues in proteins.
  • π-π Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic amino acids, potentially modulating protein activity.

These interactions suggest that the compound may influence various biochemical pathways, including those involved in neurotransmission and enzymatic activity.

Neuropharmacological Effects

Studies have highlighted the potential neuropharmacological effects of this compound:

  • Neurotransmitter Modulation : The compound may affect neurotransmitter systems by acting as an antagonist or agonist at specific receptors.
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential anticancer properties.

Antimicrobial Activity

Preliminary research also suggests that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings

A summary of key research findings related to this compound is presented in the following table:

StudyFindings
Identified as a potential therapeutic agent with notable biological activity.
Exhibited interaction with proteins; potential modulation of enzymatic activities.
Demonstrated cytotoxic effects on cancer cell lines; potential for further development as an anticancer agent.

Case Studies

  • Neuropharmacology : A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated significant modulation of glutamate release, suggesting its role as a neuromodulator.
  • Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of various compounds, this compound showed promising results against multi-drug resistant bacterial strains, warranting further exploration into its mechanism of action.

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